molecular formula C11H10ClN5O2 B11713050 2-Amino-4-(4-chloroanilino)-6-oxo-1,6-dihydro-5-pyrimidinylformamide

2-Amino-4-(4-chloroanilino)-6-oxo-1,6-dihydro-5-pyrimidinylformamide

Cat. No.: B11713050
M. Wt: 279.68 g/mol
InChI Key: KDCRAHKZAPQYCJ-UHFFFAOYSA-N
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Description

2-Amino-4-(4-chloroanilino)-6-oxo-1,6-dihydro-5-pyrimidinylformamide is a heterocyclic compound that belongs to the class of pyrimidines. Pyrimidines are nitrogen-containing heterocycles that are widely found in nature, including in DNA and RNA. This particular compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-chloroanilino)-6-oxo-1,6-dihydro-5-pyrimidinylformamide can be achieved through several methods. One common approach involves the aromatic nucleophilic substitution of 2-chloro-4,6-dimethylpyrimidine with 4-chloroaniline under microwave conditions. This method is advantageous as it significantly reduces reaction time compared to conventional heating methods .

Another method involves the cyclization of guanidines with β-diketones, ethyl acetoacetate, or ethyl cyanoacetate under reflux conditions. This method requires strong bases and prolonged reaction times .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave-assisted synthesis is particularly favored in industrial settings due to its efficiency and reduced by-product formation .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-chloroanilino)-6-oxo-1,6-dihydro-5-pyrimidinylformamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. Reaction conditions vary depending on the desired product but often involve refluxing or microwave irradiation .

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines and their derivatives, which can have different biological activities and applications .

Scientific Research Applications

2-Amino-4-(4-chloroanilino)-6-oxo-1,6-dihydro-5-pyrimidinylformamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-chloroanilino)-6-oxo-1,6-dihydro-5-pyrimidinylformamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain kinases, which are enzymes involved in cell signaling and proliferation. By inhibiting these kinases, the compound can exert antiproliferative effects on cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-(4-chloroanilino)-6-oxo-1,6-dihydro-5-pyrimidinylformamide is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its ability to act as a kinase inhibitor sets it apart from other similar compounds .

Properties

Molecular Formula

C11H10ClN5O2

Molecular Weight

279.68 g/mol

IUPAC Name

N-[2-amino-4-(4-chloroanilino)-6-oxo-1H-pyrimidin-5-yl]formamide

InChI

InChI=1S/C11H10ClN5O2/c12-6-1-3-7(4-2-6)15-9-8(14-5-18)10(19)17-11(13)16-9/h1-5H,(H,14,18)(H4,13,15,16,17,19)

InChI Key

KDCRAHKZAPQYCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=C(C(=O)NC(=N2)N)NC=O)Cl

solubility

>42 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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